2-Bromo-2-methylpropan-1-amine hydrochloride

Catalog No.
S13599682
CAS No.
M.F
C4H11BrClN
M. Wt
188.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-2-methylpropan-1-amine hydrochloride

Product Name

2-Bromo-2-methylpropan-1-amine hydrochloride

IUPAC Name

2-bromo-2-methylpropan-1-amine;hydrochloride

Molecular Formula

C4H11BrClN

Molecular Weight

188.49 g/mol

InChI

InChI=1S/C4H10BrN.ClH/c1-4(2,5)3-6;/h3,6H2,1-2H3;1H

InChI Key

FFALRUITWIBIOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)Br.Cl

2-Bromo-2-methylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C4H11BrClNC_4H_{11}BrClN and a molar mass of 188.49 g/mol. It is also known by its CAS number, 32755-17-2. This compound appears as a white to off-white solid and has a melting point ranging from 157 to 159 °C, where it decomposes rather than melting . The structure consists of a bromine atom attached to a tertiary carbon, making it a bromoalkyl amine derivative.

The reactivity of 2-Bromo-2-methylpropan-1-amine hydrochloride primarily involves nucleophilic substitution reactions due to the presence of the bromine atom, which can be replaced by various nucleophiles. For example, it can react with hydroxide ions to form the corresponding alcohol. Additionally, it can participate in reactions typical of amines, such as acylation and alkylation, leading to the formation of more complex amines or related compounds .

The synthesis of 2-Bromo-2-methylpropan-1-amine hydrochloride typically involves the bromination of 2-methylpropan-1-amine using bromine or hydrobromic acid as the brominating agent. This reaction can be conducted under controlled conditions to ensure high yields and purity. The product is then isolated as the hydrochloride salt by reacting with hydrochloric acid .

This compound has applications in various fields, including:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients.
  • Research: It is used in studies related to amine chemistry and its derivatives.
  • Material Science: It may play a role in polymerization processes where functionalized amines are required .

Interaction studies involving 2-Bromo-2-methylpropan-1-amine hydrochloride focus on its behavior in biological systems and its potential interactions with receptors or enzymes. These studies are crucial for understanding its pharmacodynamics and pharmacokinetics, although specific data on this compound remains sparse. Its structural characteristics suggest that it could interact with neurotransmitter systems, similar to other amines .

Several compounds share structural similarities with 2-Bromo-2-methylpropan-1-amine hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaCAS NumberUnique Features
2-Fluoro-2-methylpropan-1-amine hydrochlorideC4H10FNHClC_4H_{10}FN\cdot HCl879001-63-5Contains fluorine instead of bromine, affecting reactivity
2-Bromoethanamine hydrobromideC2H6BrNC_2H_6BrN36565-68-1Smaller structure, used in different synthetic pathways
3-Bromo-N,N-dimethylpropan-1-aminesC5H12BrNC_5H_{12}BrNVariesDimethyl substitution leads to different biological activity
N,N-DimethylaminoethanolC4H11NOC_4H_{11}NOVariesContains an alcohol group, influencing solubility

The primary uniqueness of 2-Bromo-2-methylpropan-1-amine hydrochloride lies in its branched structure and the presence of a tertiary amine, which distinguishes it from linear or less branched analogs. This structural characteristic may confer distinct chemical properties and biological activities compared to similar compounds .

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

186.97634 g/mol

Monoisotopic Mass

186.97634 g/mol

Heavy Atom Count

7

Dates

Modify: 2024-08-10

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